![molecular formula C10H14N2O4S B2938953 Ethyl 5-amino-2-(methanesulfonamido)benzoate CAS No. 2248364-03-4](/img/structure/B2938953.png)
Ethyl 5-amino-2-(methanesulfonamido)benzoate
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Overview
Description
Ethyl 5-amino-2-(methanesulfonamido)benzoate, also known as E5B, is a chemical compound with the molecular formula C10H13N2O4S. It is a white crystalline powder, soluble in water and organic solvents. E5B has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-(methanesulfonamido)benzoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, Ethyl 5-amino-2-(methanesulfonamido)benzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. Ethyl 5-amino-2-(methanesulfonamido)benzoate has also been shown to bind to the cannabinoid receptor CB2, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
Ethyl 5-amino-2-(methanesulfonamido)benzoate has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. Ethyl 5-amino-2-(methanesulfonamido)benzoate has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. In addition, Ethyl 5-amino-2-(methanesulfonamido)benzoate has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 5-amino-2-(methanesulfonamido)benzoate in lab experiments is that it is relatively easy to synthesize and purify. It is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, one limitation of using Ethyl 5-amino-2-(methanesulfonamido)benzoate is that it can be toxic at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on Ethyl 5-amino-2-(methanesulfonamido)benzoate. One area of interest is the development of new derivatives of Ethyl 5-amino-2-(methanesulfonamido)benzoate that have improved pharmacological properties. For example, researchers could explore the synthesis of Ethyl 5-amino-2-(methanesulfonamido)benzoate analogs that have increased potency, selectivity, or bioavailability. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, analgesic, and anti-tumor effects of Ethyl 5-amino-2-(methanesulfonamido)benzoate. Finally, researchers could explore the potential of Ethyl 5-amino-2-(methanesulfonamido)benzoate as a therapeutic agent for other diseases, such as Parkinson's disease and multiple sclerosis.
Synthesis Methods
Ethyl 5-amino-2-(methanesulfonamido)benzoate can be synthesized through a multi-step process starting with the reaction of 5-nitrosalicylic acid with ethylamine to form 5-amino-2-hydroxybenzoic acid ethyl ester. This intermediate is then reacted with methanesulfonyl chloride to form the final product, Ethyl 5-amino-2-(methanesulfonamido)benzoate.
Scientific Research Applications
Ethyl 5-amino-2-(methanesulfonamido)benzoate has been studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Ethyl 5-amino-2-(methanesulfonamido)benzoate has also been investigated as a potential treatment for Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
properties
IUPAC Name |
ethyl 5-amino-2-(methanesulfonamido)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-16-10(13)8-6-7(11)4-5-9(8)12-17(2,14)15/h4-6,12H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFIRCIAULBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2-methanesulfonamidobenzoate |
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